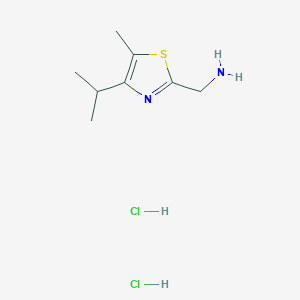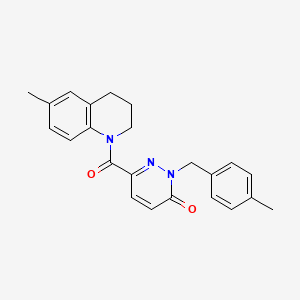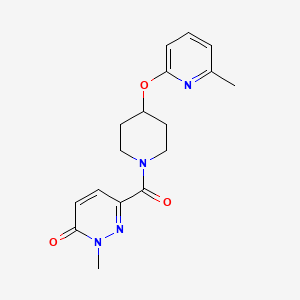
(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is related to a class of compounds that have been found to exhibit various biological activities .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Aplicaciones Científicas De Investigación
Molecular Aggregation and Spectroscopic Studies
The compound (5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride, closely related to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been studied for its molecular aggregation properties. Spectroscopic studies in different organic solvents showed varying fluorescence emission spectra, indicating changes in molecular aggregation. These findings suggest potential applications in spectroscopy and materials science (Matwijczuk et al., 2016).
Dyeing Performance of Derivatives
Thiadiazole derivatives, structurally similar to the compound , have been synthesized and evaluated for dyeing performance on nylon fabric. These derivatives exhibit promising potential in the textile industry for dyeing applications (Malik et al., 2018).
Application in Catalysis
Compounds related to this compound have been used in Curtis reactions, involving Zn complexes. These reactions are significant in the field of catalysis, particularly in the synthesis of complex molecules (Patricio-Rangel et al., 2019).
Antimicrobial Activity
Thiazole derivatives, closely related to the compound , have shown antimicrobial activity against various microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2010).
Quantum Chemical Analysis and Docking Studies
Thiazole derivatives have been investigated using quantum chemical analysis and molecular docking studies. These studies provide insights into the molecular structure and potential pharmaceutical applications of these compounds (Venil et al., 2021).
Biological Activity Studies
1,3-Dithiolane derivatives, structurally similar to the compound , have been synthesized and characterized, with a focus on their potential biological activities. This highlights the compound's relevance in biological and pharmaceutical research (Zhai Zhi-we, 2014).
Propiedades
IUPAC Name |
(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-5(2)8-6(3)11-7(4-9)10-8;;/h5H,4,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEMDTSYZYSSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)





![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)
